2-Chloro-4-formyl-3-methylphenylboronic acid
CAS No.: 1451391-36-8
Cat. No.: VC3064061
Molecular Formula: C8H8BClO3
Molecular Weight: 198.41 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1451391-36-8 |
|---|---|
| Molecular Formula | C8H8BClO3 |
| Molecular Weight | 198.41 g/mol |
| IUPAC Name | (2-chloro-4-formyl-3-methylphenyl)boronic acid |
| Standard InChI | InChI=1S/C8H8BClO3/c1-5-6(4-11)2-3-7(8(5)10)9(12)13/h2-4,12-13H,1H3 |
| Standard InChI Key | XIEPSLHUTAEFTC-UHFFFAOYSA-N |
| SMILES | B(C1=C(C(=C(C=C1)C=O)C)Cl)(O)O |
| Canonical SMILES | B(C1=C(C(=C(C=C1)C=O)C)Cl)(O)O |
Introduction
Chemical Reactivity
2-Chloro-4-formyl-3-methylphenylboronic acid possesses multiple reactive functional groups that can participate in various chemical transformations:
Formyl Group Reactions
The formyl group provides additional synthetic versatility through reactions such as:
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Reduction to alcohol
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Oxidation to carboxylic acid
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Wittig and related olefination reactions
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Aldol and related condensation reactions
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Imine formation with amines
Oxidative Hydroxylation
Phenylboronic acids can undergo oxidative hydroxylation to form phenols. This reaction typically occurs in the presence of oxidants such as hydrogen peroxide or under photocatalytic conditions .
Applications in Synthetic Chemistry
The functionalized nature of 2-Chloro-4-formyl-3-methylphenylboronic acid makes it particularly valuable in several synthetic contexts:
Pharmaceutical Synthesis
This compound can serve as an intermediate in the synthesis of pharmaceutical compounds. The presence of multiple functional groups (boronic acid, chloro, formyl, and methyl) provides various handles for further derivatization and elaboration into complex drug molecules.
Building Block for Heterocyclic Compounds
The formyl group allows for the construction of various nitrogen-containing heterocycles through condensation reactions with nitrogen nucleophiles. These heterocyclic structures are prevalent in pharmaceutically active compounds.
Material Science Applications
Functionalized boronic acids can be incorporated into materials with sensor capabilities, particularly for carbohydrate sensing. The specific substitution pattern of 2-Chloro-4-formyl-3-methylphenylboronic acid could confer unique electronic properties to such materials.
Structural Comparison with Related Compounds
2-Chloro-4-formyl-3-methylphenylboronic acid belongs to a family of substituted phenylboronic acids. Table 2 provides a comparison with structurally related compounds.
Table 2. Comparison of 2-Chloro-4-formyl-3-methylphenylboronic acid with Related Compounds
This comparison highlights the unique substitution pattern of 2-Chloro-4-formyl-3-methylphenylboronic acid and its relationship to other substituted phenylboronic acids. The presence of both electron-withdrawing (Cl, CHO) and electron-donating (CH₃) groups creates a distinctive electronic environment that can influence reactivity.
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